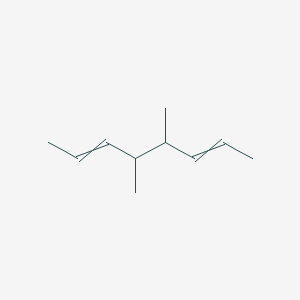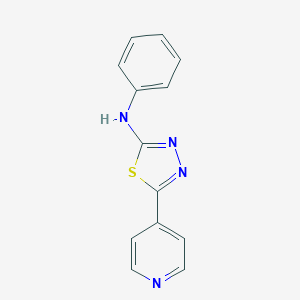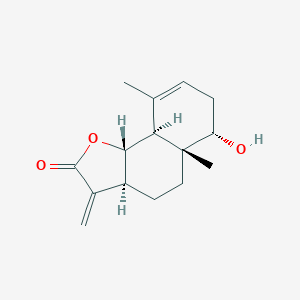
Douglanin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Douglanin is a bioactive compound with the molecular formula C15H20O3 . It is one of the sesquiterpenes isolated from the rhizomes of the plant Costus speciosus .
Molecular Structure Analysis
Douglanin has a molecular weight of 248.318 Da and a monoisotopic mass of 248.141251 Da . It has 5 defined stereocentres . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.
Applications De Recherche Scientifique
Cloud Computing and Scientific Computing
Douglanin, also known as DOUG (Domain decomposition On Unstructured Grids), is a significant open-source software package used in parallel iterative solutions for large sparse systems of linear equations. Research highlights its effectiveness in the cloud computing environment, showing that parallel scientific applications like DOUG scale reasonably well on the cloud. This research indicates the potential of DOUG in enhancing cloud-based scientific computing processes (Srirama, Batrashev, Jakovits, & Vainikko, 2011).
Medicinal Properties and Cytotoxic Activity
Douglanin, an eudesmanolide derivative, was isolated from the flowers of Chrysanthemum coronarium L. This compound has been shown to exhibit strong cytotoxic activities against human cancer cell lines such as A549, PC-3, and HCT 116. This discovery, for the first time in this plant, opens avenues for further exploration of douglanin's potential in cancer research (Lee, Ha, Park, & Yang, 2001).
Enhancing Biomass and Stress Tolerance in Plants
Douglanin, particularly its gene variant DoUGP, has been studied for its role in enhancing biomass and stress tolerance in plants. Overexpression of DoUGP in Dendrobium officinale, a medicinal herb, showed increased polysaccharide accumulation, which in turn enhanced stress tolerance in the plant. This research suggests douglanin's potential role in improving plant resilience and quality (Chen, Wang, Liang, Jin, Wan, Liu, Zhao, Huang, & Tian, 2020).
Propriétés
Numéro CAS |
16886-36-5 |
|---|---|
Nom du produit |
Douglanin |
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(3aS,5aR,6S,9aS,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h4,10-13,16H,2,5-7H2,1,3H3/t10-,11-,12+,13-,15-/m0/s1 |
Clé InChI |
PLSSEPIRACGCBO-AIUMHDJVSA-N |
SMILES isomérique |
CC1=CC[C@@H]([C@]2([C@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3)C)O |
SMILES |
CC1=CCC(C2(C1C3C(CC2)C(=C)C(=O)O3)C)O |
SMILES canonique |
CC1=CCC(C2(C1C3C(CC2)C(=C)C(=O)O3)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



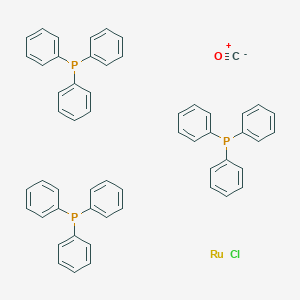
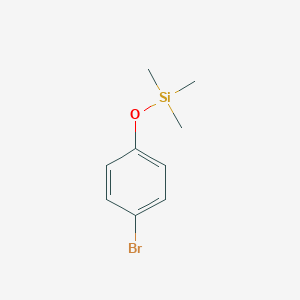
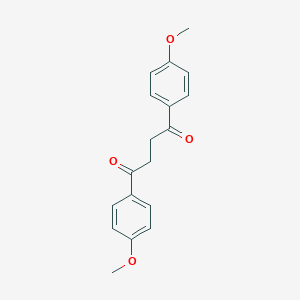
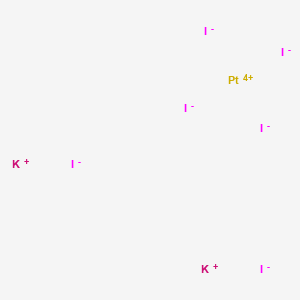
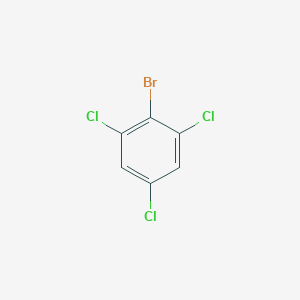
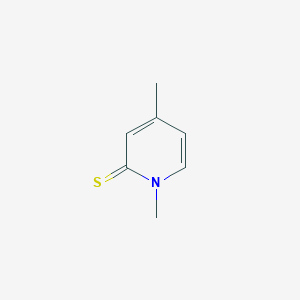
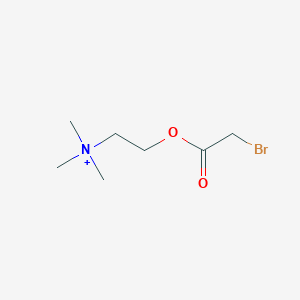


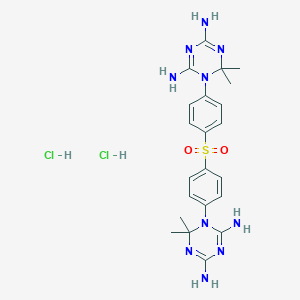
![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)
